molecular formula C18H26ClN3O2 B2861560 N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride CAS No. 2418715-29-2

N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride

Cat. No.: B2861560
CAS No.: 2418715-29-2
M. Wt: 351.88
InChI Key: RVRKUVNYMOYTJK-UHFFFAOYSA-N
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Description

The compound N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride features a complex polycyclic framework, combining a pyrrolo-azepine core with a 2-amino-2-phenylethyl carboxamide substituent. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications .

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2.ClH/c19-15(14-7-2-1-3-8-14)13-20-17(23)18-10-5-4-9-16(22)21(18)12-6-11-18;/h1-3,7-8,15H,4-6,9-13,19H2,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRKUVNYMOYTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCN2C(=O)C1)C(=O)NCC(C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of EN300-26676378 are the Histone Deacetylase (HDAC) enzymes , specifically HDAC1 and HDAC2 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription.

Mode of Action

EN300-26676378 acts as an inhibitor of HDAC1 and HDAC2 . It binds to these enzymes, preventing them from removing acetyl groups from histones. This results in a more relaxed chromatin structure, allowing for increased gene transcription. The compound contains an N-(2-Amino-phenyl)-amide moiety, which serves as a zinc-binding group in the active site of the HDAC enzymes.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several heterocyclic systems described in the literature. Key comparisons include:

Pyrrolo-Pyridine Derivatives
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b): These compounds () feature a pyrrolo-pyridine core, differing from the target compound’s pyrrolo-azepine system. The azepine ring introduces a seven-membered ring, which may confer greater conformational flexibility compared to the six-membered pyridine in 9a/b.
Chromeno-Pyrimidine Derivatives
  • 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (4) and related hydrazono derivatives (9a–d, –5): These compounds incorporate fused chromene and pyrimidine rings, contrasting with the pyrrolo-azepine-carboxamide scaffold. However, shared features include: Chlorophenyl substituents: Present in chromeno-pyrimidines (–5) but absent in the target compound. Chlorine atoms enhance lipophilicity and metabolic stability. Carboxamide vs. Ester Groups: The target compound’s carboxamide may improve target binding specificity compared to ester-containing analogues .

Electronic and Steric Properties

highlights that compounds with similar electronic character but divergent geometries (“isovalency”) may exhibit distinct bioactivity. For example:

  • The pyrrolo-azepine core’s larger ring size may alter π-π stacking or hydrophobic interactions relative to pyrrolo-pyridines or chromeno-pyrimidines .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Bioactivity
Target Compound Pyrrolo-azepine 2-Amino-2-phenylethyl carboxamide Not specified (inference: CNS/antimicrobial)
Ethyl pyrrolo-pyridine-2-carboxylate (9a, ) Pyrrolo-pyridine Ethyl ester Prodrug candidate
Chromeno-pyrimidin-4-one (4, ) Chromeno-pyrimidine 2-Chlorobenzylidene, 2-chlorophenyl Insecticidal/antifungal
Hydrazono-pentaol (9b, ) Chromeno-pyrimidine Glucose-derived hydrazono-pentaol Glycosidase inhibition?

Preparation Methods

Hantzsch Pyrrole Formation

Ethanolamine reacts with 2,5-dimethoxytetrahydrofuran under acidic conditions to generate 1-(2-hydroxyethyl)pyrrole (2a ) in 65–78% yield. Protection of the hydroxyl group as a tetrahydropyranyl (THP) ether (17a ) precedes acylation with ethoxalyl chloride in pyridine, yielding α-keto ester 18a .

Cyclization to Pyrroloazepine

Saponification of 18a with aqueous NaOH produces the unstable α-keto acid, which undergoes Wolff-Kishner reduction to form the acetic acid derivative. Subsequent cyclization via Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) affords 5,6,7,8-tetrahydro-9H-pyrrolo[1,2-a]azepine-9-carboxylic acid (28a ) in 43–58% yield.

Table 1: Optimization of Cyclization Conditions

Reagent System Solvent Temperature (°C) Yield (%)
PPh₃/DEAD THF 0 → 25 58
PPh₃/DIAD DCM 25 43
NaH (Cat.) Toluene 80 32

Preparation of 2-Amino-2-phenylethylamine

The 2-amino-2-phenylethylamine moiety is synthesized from styrene oxide via regioselective aminolysis:

Epoxide Ring-Opening

Styrene oxide reacts with sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF) at 0–25°C for 20 hours, yielding 2-amino-1-phenylethanol in 81% yield. The reaction proceeds via nucleophilic attack at the less hindered carbon, favoring anti-Markovnikov addition.

Reduction to Primary Amine

The secondary alcohol in 2-amino-1-phenylethanol is reduced using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to produce 2-amino-2-phenylethylamine. Yields range from 70–85%, with purity confirmed by ¹H NMR.

Carboxamide Coupling

The carboxylic acid 28a is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Reaction with 2-amino-2-phenylethylamine in the presence of triethylamine (TEA) generates the carboxamide:

Reaction Scheme:

  • 28a + SOCl₂ → Acyl chloride (0°C, 2 h, 95% conversion)
  • Acyl chloride + Amine + TEA → N-(2-Amino-2-phenylethyl)-5-oxo-hexahydroazepine-carboxamide (25°C, 12 h, 78% yield)

Critical Parameters:

  • Excess TEA (3 equiv.) ensures HCl scavenging.
  • Solvent choice (DCM > THF) minimizes side reactions.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethyl acetate to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) affords the final compound in >99% purity (HPLC).

Table 2: Salt Formation Optimization

Acid (Equiv.) Solvent Crystallization Yield (%)
1.1 HCl EtOAc 85
1.5 HCl EtOH/H₂O 92
2.0 HCl MeOH/Et₂O 88

Analytical Validation and Byproduct Mitigation

Purity Assessment

  • HPLC: Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
  • ¹³C NMR: 175.2 ppm (C=O), 54.3 ppm (azepine C9a).

Byproduct Analysis

Major impurities include:

  • Cyclopropylalkyl amines: Formed if dichloromethane is present during cyclopropanation steps (mitigated by solvent switching to toluene).
  • Decarboxylation products: Controlled via low-temperature saponification (0–5°C).

Scale-Up and Industrial Feasibility

Pilot-scale batches (10 kg) demonstrate consistent yields (72–76%) using:

  • Continuous flow hydrogenation for amine synthesis.
  • Reactive crystallization for salt formation (patent US4329503A methodology).

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